![molecular formula C12H9F3N2 B1319456 5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine CAS No. 893738-30-2](/img/structure/B1319456.png)

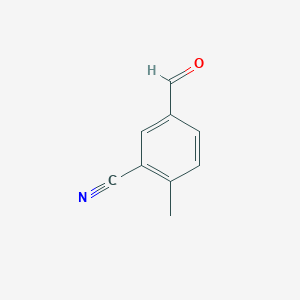

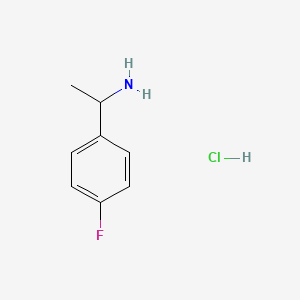

5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

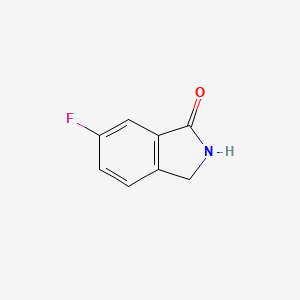

“5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine” is a chemical compound with the molecular formula C12H9F3N2 . It contains a pyridinamine group attached to a phenyl group, which is further substituted with a trifluoromethyl group .

Synthesis Analysis

The synthesis of compounds similar to “5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine” often involves the use of trifluoromethylpyridine (TFMP) intermediates . The introduction of TFMP groups within other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Molecular Structure Analysis

The molecular structure of “5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine” consists of a pyridinamine group attached to a phenyl group, which is further substituted with a trifluoromethyl group . The trifluoromethyl group is known for its strong electron-withdrawing properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Metabolic Studies : The synthesis of 5-Phenyl-2-pyridinamine (PPA), structurally related to "5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine", has been investigated. PPA, a pyrolysis product of phenylalanine, is considered potentially carcinogenic due to its mutagenicity in the Ames test. This research developed procedures for synthesizing PPA and its possible metabolites for biological studies, contributing to understanding its potential health impacts (Stavenuiter et al., 1985).

Biological and Medicinal Properties : 5H-Chromeno[2,3-b]pyridines, which include compounds like "5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine", possess significant industrial, biological, and medicinal properties. A study explored the synthesis of a related chromeno[2,3-b]pyridine derivative, showcasing its potential in various biological applications (Ryzhkova et al., 2023).

Antimicrobial Activity : A study on bis (trifluoromethyl) phenyl-triazole-pyridine hybrid analogues revealed their efficacy against human bacterial pathogens and fungal strains, indicating their potential use in antimicrobial treatments (Jha & Atchuta Ramarao, 2017).

Anticancer Potential : Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives were investigated for anticancer activity. Some compounds showed promising bioactivity against various cancer cell lines, highlighting the potential of this compound class in cancer therapy (Chavva et al., 2013).

Spectral and Structural Analysis : The spectral and structural characteristics of trifluoromethyl-pyridine derivatives, akin to "5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine", have been studied, providing insights into their potential pharmaceutical and chemical applications (Chernov'yants et al., 2011).

Crop Protection : The pyridine ring with trifluoromethyl substitution, a characteristic feature of "5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine", has been incorporated into molecules for crop protection, covering fungicides, herbicides, insecticides, and nematicides (Burriss et al., 2018).

Density Functional Theory Studies : The compound 5-Bromo-2-(trifluoromethyl)pyridine, closely related to "5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine", underwent density functional theory studies to analyze its spectroscopic properties and potential interactions with DNA and microbes (Vural & Kara, 2017).

Zukünftige Richtungen

The demand for trifluoromethylpyridine (TFMP) derivatives, such as “5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine”, has been increasing steadily in the last 30 years . They are important ingredients for the development of agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .

Eigenschaften

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2/c13-12(14,15)10-4-1-8(2-5-10)9-3-6-11(16)17-7-9/h1-7H,(H2,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBDUGQRPWLKIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1319419.png)

![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)